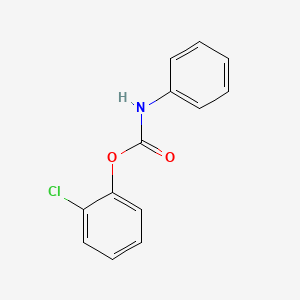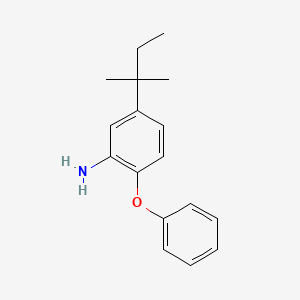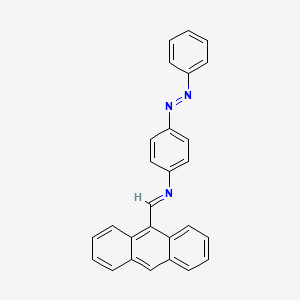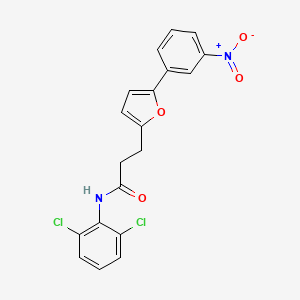
N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dichlorphenyl)-3-(5-(3-Nitrophenyl)furan-2-yl)propanamid ist eine synthetische organische Verbindung, die zur Klasse der Amide gehört. Sie zeichnet sich durch das Vorhandensein einer Dichlorphenylgruppe, einer Nitrophenylgruppe und eines Furanrings aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,6-Dichlorphenyl)-3-(5-(3-Nitrophenyl)furan-2-yl)propanamid umfasst in der Regel die folgenden Schritte:
Bildung des Furanrings: Der Furanring kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Nitrophenylgruppe: Die Nitrophenylgruppe kann durch Nitrierungsreaktionen eingeführt werden, bei denen ein Phenylring mit einem Nitrierungsmittel wie Salpetersäure behandelt wird.
Anlagerung der Dichlorphenylgruppe: Die Dichlorphenylgruppe kann durch eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Reaktion, unter Verwendung geeigneter Dichlorphenylvorläufer eingeführt werden.
Bildung der Amidbindung: Der letzte Schritt beinhaltet die Bildung der Amidbindung durch eine Kondensationsreaktion zwischen dem Amin- und dem Carbonsäurederivat.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf der Maximierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung der Kosten und Umweltbelastung liegt. Techniken wie kontinuierliche Fließsynthese und der Einsatz von Katalysatoren können zur Steigerung der Effizienz eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,6-Dichlorphenyl)-3-(5-(3-Nitrophenyl)furan-2-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Nitrophenylgruppe kann reduziert werden, um Aminoderivate zu bilden.
Substitution: Die Dichlorphenylgruppe kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Chloratome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator und Natriumborhydrid.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Nukleophile wie Amine und Thiole.
Hauptprodukte
Oxidation: Nitroderivate.
Reduktion: Aminoderivate.
Substitution: Substituierte Dichlorphenylderivate.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dichlorphenyl)-3-(5-(3-Nitrophenyl)furan-2-yl)propanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann auf sein Potenzial als pharmazeutischer Wirkstoff untersucht werden, insbesondere bei der Entwicklung von entzündungshemmenden oder krebshemmenden Medikamenten.
Materialwissenschaften: Es kann aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Synthese von fortschrittlichen Materialien wie Polymeren und Nanomaterialien verwendet werden.
Biologische Studien: Es kann als Sonde oder Ligand in biologischen Studien verwendet werden, um molekulare Wechselwirkungen und Pfade zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von N-(2,6-Dichlorphenyl)-3-(5-(3-Nitrophenyl)furan-2-yl)propanamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu therapeutischen Wirkungen führen. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext und der Art des Ziels ab.
Wirkmechanismus
The mechanism of action of N-(2,6-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,6-Dichlorphenyl)-3-(5-(4-Nitrophenyl)furan-2-yl)propanamid: Ähnliche Struktur mit einer anderen Position der Nitrogruppe.
N-(2,6-Dichlorphenyl)-3-(5-(3-Aminophenyl)furan-2-yl)propanamid: Ähnliche Struktur mit einer Aminogruppe anstelle einer Nitrogruppe.
Einzigartigkeit
N-(2,6-Dichlorphenyl)-3-(5-(3-Nitrophenyl)furan-2-yl)propanamid ist einzigartig aufgrund der spezifischen Anordnung seiner funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen können. Seine Kombination aus Dichlorphenyl-, Nitrophenyl- und Furanmoietäten kann zu einer einzigartigen Reaktivität und Wechselwirkung im Vergleich zu ähnlichen Verbindungen führen.
Eigenschaften
CAS-Nummer |
853329-36-9 |
|---|---|
Molekularformel |
C19H14Cl2N2O4 |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H14Cl2N2O4/c20-15-5-2-6-16(21)19(15)22-18(24)10-8-14-7-9-17(27-14)12-3-1-4-13(11-12)23(25)26/h1-7,9,11H,8,10H2,(H,22,24) |
InChI-Schlüssel |
DVGGLQHZRINJJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


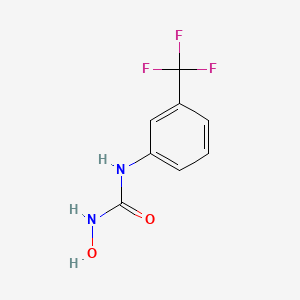
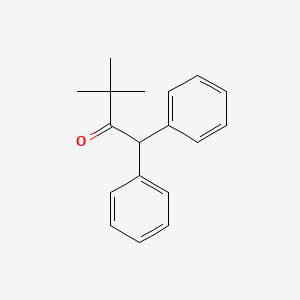

![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)



